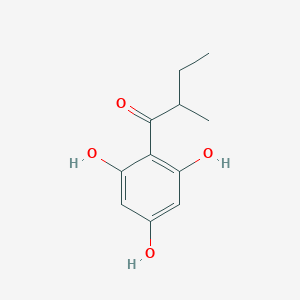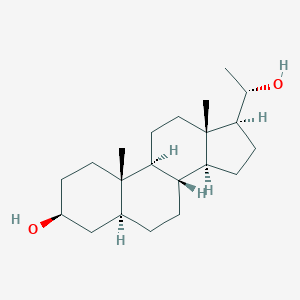
Diisopropilamida de litio mono(tetrahidrofurano)
Descripción general
Descripción
Lithium diisopropylamide mono(tetrahydrofuran) is a chemical compound with the molecular formula C10H22LiNO. It is a solution of lithium diisopropylamide in tetrahydrofuran, commonly used as a strong, non-nucleophilic base in organic synthesis. This compound is particularly valued for its ability to deprotonate weakly acidic compounds without attacking carbonyl groups, making it a versatile reagent in various chemical reactions .
Aplicaciones Científicas De Investigación
Lithium diisopropylamide mono(tetrahydrofuran) is widely used in scientific research due to its strong basicity and non-nucleophilic nature. Some of its applications include:
Biology: Employed in the preparation of phenylacetic acid components for muscarinic M3 receptor antagonists.
Medicine: Utilized in the synthesis of various pharmaceutical intermediates and active compounds.
Mecanismo De Acción
Target of Action
Lithium diisopropylamide (commonly abbreviated as LDA) is a strong base . Its primary targets are protons in carbon-hydrogen compounds . It abstracts hydrogen from active carbon , making it a key player in deprotonation reactions .
Mode of Action
LDA interacts with its targets by abstracting a proton from carbon-hydrogen compounds . This interaction results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . The deprotonation process is facilitated by LDA’s non-nucleophilic nature, which prevents it from reacting with other groups in the molecule .
Biochemical Pathways
The primary biochemical pathway affected by LDA is the deprotonation of carbon-hydrogen compounds . This process leads to the generation of carbanion or enolate anions . These anions can then participate in various downstream reactions, such as the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
Pharmacokinetics
As a strong base, LDA’s pharmacokinetic properties are primarily determined by its reactivity and solubility . It is highly reactive, readily participating in deprotonation reactions . Its good solubility in non-polar organic solvents enhances its bioavailability . It’s important to note that lda is usually generated and observed only in solution .
Result of Action
The action of LDA results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . These anions can then be used in further reactions, such as the formation of carbon-carbon bonds . This makes LDA a valuable tool in organic synthesis .
Action Environment
The action of LDA is influenced by several environmental factors. Its reactivity and efficacy are enhanced in non-polar organic solvents , which also improve its stability . The temperature can also affect the extent of LDA’s aggregation in solution, which in turn can influence its reactivity . Furthermore, LDA is sensitive to moisture and oxygen, which can lead to its decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium diisopropylamide mono(tetrahydrofuran) is typically prepared by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran. The reaction is carried out at low temperatures, usually between 0°C and -78°C, to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the preparation of lithium diisopropylamide mono(tetrahydrofuran) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and concentration of the product. The compound is often supplied as a solution in cyclohexane or other non-polar solvents to facilitate its use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Lithium diisopropylamide mono(tetrahydrofuran) primarily undergoes deprotonation reactions. It is used to generate carbanions or enolate anions from carbonyl-containing compounds. These anions can then participate in various reactions, including alkylation, acylation, aldol condensation, and α-selenation .
Common Reagents and Conditions
Reagents: Diisopropylamine, n-butyllithium, tetrahydrofuran.
Conditions: Low temperatures (0°C to -78°C), inert atmosphere (usually nitrogen or argon).
Major Products
The major products formed from reactions involving lithium diisopropylamide mono(tetrahydrofuran) include enolates, which can further react to form α,β-unsaturated carbonyl compounds, alkylated ketones, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Lithium diisopropylamide: A strong base used in similar applications but without the tetrahydrofuran coordination.
Lithium bis(trimethylsilyl)amide: Another strong base with different steric properties.
Potassium tert-butoxide: A strong base used for forming less substituted alkenes in elimination reactions
Uniqueness
Lithium diisopropylamide mono(tetrahydrofuran) is unique due to its coordination with tetrahydrofuran, which enhances its solubility and stability in non-polar solvents. This coordination also allows for more selective deprotonation reactions compared to other bases .
Propiedades
IUPAC Name |
lithium;di(propan-2-yl)azanide;oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJXGDYAEOTOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22LiNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924467 | |
| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-84-6 | |
| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















